molecular formula C66H83F3N18O15 B10827284 Triptorelin (trifluoroacetate salt)

Triptorelin (trifluoroacetate salt)

Cat. No.: B10827284
M. Wt: 1425.5 g/mol
InChI Key: KHNZXCLOURPVAS-OYLNGHKZSA-N
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Description

Triptorelin (trifluoroacetate salt) is a synthetic decapeptide agonist analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the palliative treatment of advanced prostate cancer and other hormone-related conditions. Triptorelin binds to the GnRH receptor, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptorelin is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The trifluoroacetate salt form is obtained by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .

Industrial Production Methods

In industrial settings, the production of triptorelin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Triptorelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of triptorelin, which may have different biological activities .

Scientific Research Applications

Triptorelin (trifluoroacetate salt) has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Studied for its effects on hormone regulation and receptor binding.

    Medicine: Used in clinical research for the treatment of hormone-related conditions such as prostate cancer, endometriosis, and central precocious puberty.

    Industry: Employed in the development of sustained-release formulations for therapeutic use .

Mechanism of Action

Triptorelin acts as an agonist analog of gonadotropin-releasing hormone. It binds to the GnRH receptor, leading to an initial surge in LH and FSH levels, followed by a sustained decrease in these hormones due to receptor desensitization. This results in reduced production of testosterone in males and estrogen in females, which is beneficial in treating hormone-sensitive conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Triptorelin

Triptorelin is unique due to its specific amino acid sequence and the trifluoroacetate salt form, which may influence its stability and biological activity. It has been shown to have higher potency and longer duration of action compared to some other GnRH agonists .

Properties

Molecular Formula

C66H83F3N18O15

Molecular Weight

1425.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1

InChI Key

KHNZXCLOURPVAS-OYLNGHKZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O

Origin of Product

United States

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